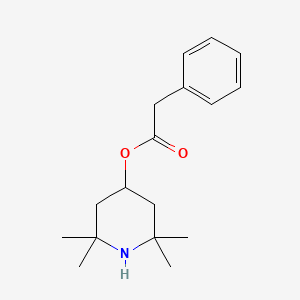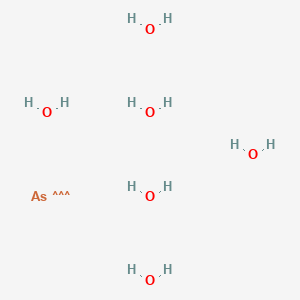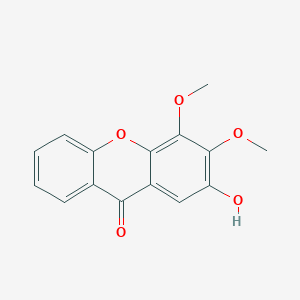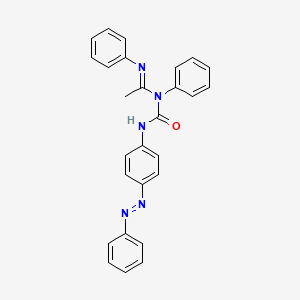
Urea, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes, pigments, and various industrial applications. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)- typically involves the following steps:
Formation of the Azo Group: The azo group (N=N) is usually formed through a diazotization reaction, where an aromatic amine is treated with nitrous acid.
Coupling Reaction: The diazonium salt formed in the previous step is then coupled with another aromatic compound to form the azo compound.
Urea Formation: The final step involves the reaction of the azo compound with isocyanates or other urea-forming reagents under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves large-scale reactions with precise control over temperature, pressure, and pH. The use of catalysts and solvents may also be necessary to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Dye and Pigment Industry: Used as a precursor or intermediate in the synthesis of various dyes and pigments.
Analytical Chemistry: Employed in colorimetric analysis and as indicators.
Biology and Medicine
Biological Staining: Used in staining techniques for microscopy.
Industry
Textile Industry: Utilized in the dyeing and printing of fabrics.
Plastics and Polymers: Incorporated into polymer matrices for coloration.
Mecanismo De Acción
The mechanism of action of urea, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)- involves interactions with various molecular targets. The azo group can participate in electron transfer reactions, while the aromatic rings may engage in π-π interactions with other molecules. These interactions can affect the compound’s reactivity and its role in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Azo Dyes: Compounds with similar azo groups used in dyeing and pigmentation.
Aromatic Amines: Compounds formed through the reduction of azo groups.
Quinones: Oxidized derivatives of aromatic compounds.
Uniqueness
The unique combination of the azo group with the urea moiety and the specific aromatic substitutions makes this compound distinct. Its specific reactivity and applications may differ from other azo compounds due to these structural features.
Conclusion
Urea, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)- is a complex and versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of scientific research.
Propiedades
Número CAS |
73840-13-8 |
|---|---|
Fórmula molecular |
C27H23N5O |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
1-(C-methyl-N-phenylcarbonimidoyl)-1-phenyl-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C27H23N5O/c1-21(28-22-11-5-2-6-12-22)32(26-15-9-4-10-16-26)27(33)29-23-17-19-25(20-18-23)31-30-24-13-7-3-8-14-24/h2-20H,1H3,(H,29,33) |
Clave InChI |
KQZGTVDZIQNPGN-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



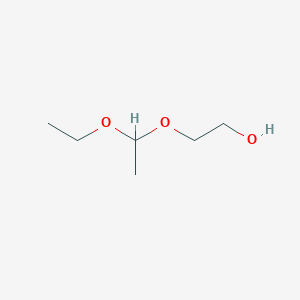
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)
![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)

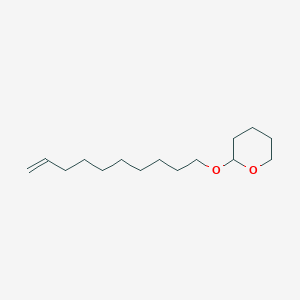
![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)
